Product packaging for Nitrofurathiazide(Cat. No.:CAS No. 56645-23-9)

Nitrofurathiazide

Cat. No.: B1209301
CAS No.: 56645-23-9
M. Wt: 352.32 g/mol
InChI Key: ASJMNOLNMPFKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrofurathiazide is a synthetic research chemical of interest for in vitro pharmacological and biochemical studies. Its proposed structure suggests potential as a hybrid molecule, though its specific properties and mechanisms of action are subjects of ongoing investigation. Researchers are exploring its applications in specialized laboratory settings to understand its unique characteristics. This product is intended for research purposes by qualified professionals. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary applications. Handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N4O6S B1209301 Nitrofurathiazide CAS No. 56645-23-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56645-23-9

Molecular Formula

C13H12N4O6S

Molecular Weight

352.32 g/mol

IUPAC Name

N-[3-(5-nitrofuran-2-yl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-6-yl]acetamide

InChI

InChI=1S/C13H12N4O6S/c1-7(18)14-8-2-4-11-9(6-8)15-13(16-24(11,21)22)10-3-5-12(23-10)17(19)20/h2-6,13,15-16H,1H3,(H,14,18)

InChI Key

ASJMNOLNMPFKIA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C3=CC=C(O3)[N+](=O)[O-]

Other CAS No.

61143-06-4

Synonyms

nitrofurathiazide

Origin of Product

United States

Molecular and Cellular Mechanisms of Antimicrobial Action of Nitrofurathiazide

General Nitrofuran Antimicrobial Mechanism

The antimicrobial activity of nitrofurans is intrinsically linked to their chemical structure, particularly the 5-nitrofuran moiety. researchgate.net This functional group is crucial for the drug's activation and subsequent cytotoxic effects within susceptible microorganisms.

The initial and critical step in the antimicrobial action of nitrofurans is their enzymatic reduction by microbial nitroreductase enzymes. researchgate.netdrugbank.comnih.gov These enzymes facilitate a series of one-electron reductions of the nitro group, transforming it into highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. researchgate.netnih.gov These electrophilic species are key to the drug's ability to interact with and damage cellular components. The differential expression and activity of these nitroreductases across various microbial species contribute to the selective toxicity of nitrofurans. researchgate.netdrugbank.comnih.gov

A significant consequence of nitrofuran reductive metabolism, particularly through redox cycling, is the generation of reactive oxygen species (ROS). researchgate.netwikipedia.orgsmw.chmdpi.com This process involves the sequential reduction and re-oxidation of the nitrofuran molecule, often utilizing molecular oxygen as an electron acceptor. researchgate.netwikipedia.org The resulting ROS, including superoxide (B77818) radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are potent oxidants. wikipedia.orgsmw.chmdpi.com These highly reactive molecules can inflict substantial damage on cellular components such as lipids, proteins, and nucleic acids, leading to oxidative stress. wikipedia.orgmdpi.com

Generation of Reactive Oxygen Species (ROS)

Specific Cellular Target Elucidation for Nitrofurathiazide

While the general mechanisms of nitrofurans are established, specific targets for this compound are areas of ongoing research. Current understanding points to interference with crucial biosynthetic pathways.

This compound, via its activated metabolites, is understood to inhibit nucleic acid synthesis in microorganisms. researchgate.netdrugbank.comuobabylon.edu.iqdrugbank.comresearchgate.netselleck.co.jp The DNA damage described previously directly impairs DNA replication and repair mechanisms. nih.gov Additionally, some nitrofuran compounds have been observed to interfere with RNA synthesis, possibly by affecting RNA polymerase activity or by damaging RNA precursors. uobabylon.edu.iqselleck.co.jp The disruption of both DNA and RNA synthesis is fundamentally detrimental to bacterial viability and proliferation.

Evidence indicates that nitrofurans, potentially including this compound, can also disrupt microbial protein biosynthesis. msdvetmanual.comdrugbank.commdpi.compatsnap.comdrugbank.comwikipedia.orgnih.gov The activated nitrofuran metabolites or the ROS produced can interfere with the function of bacterial ribosomes, which are responsible for protein synthesis. msdvetmanual.comdrugbank.commdpi.comwikipedia.org This interference may manifest at various stages of translation, such as inhibiting the binding of aminoacyl-tRNAs to the ribosome, blocking peptide bond formation, or impeding ribosomal translocation. mdpi.comdrugbank.comwikipedia.org By halting protein synthesis, bacteria are prevented from producing essential enzymes and structural proteins, leading to growth arrest and cell death. mdpi.compatsnap.comdrugbank.comwikipedia.org

Microbial Resistance Mechanisms Against Nitrofurathiazide and Nitrofuran Compounds

Role of Biofilm Formation in Nitrofuran Resistance

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, adhering to a surface. This formation confers significant advantages to bacteria, including enhanced resistance to antimicrobial agents and host immune responses frontiersin.orgnih.govasm.orgmdpi.com. The mechanisms by which biofilms promote resistance to nitrofurans are multifaceted:

Reduced Penetration: The dense EPS matrix of a biofilm acts as a physical barrier, impeding the diffusion of nitrofurans into the deeper layers of the microbial community. This slower penetration can lead to the antibiotic being deactivated at the biofilm surface before reaching its target asm.orgrroij.com.

Altered Microbial Physiology: Bacteria within biofilms often exhibit altered physiological states, such as slower growth rates and reduced metabolic activity, particularly in the inner layers where oxygen and nutrient availability may be limited nih.govmdpi.com. This reduced metabolic activity can render them less susceptible to nitrofurans, which require metabolic activation by nitroreductases to produce their toxic intermediates researchgate.netnih.govnih.gov.

Enzyme Neutralization: Biofilms can accumulate enzymes within their matrix that neutralize or degrade antimicrobial agents, further reducing their efficacy rroij.com.

Persister Cells: Biofilms are known to harbor subpopulations of "persister cells" that enter a dormant, spore-like state, exhibiting high-level resistance to antibiotics and other environmental stresses frontiersin.orgasm.org.

While direct studies on Nitrofurathiazide's interaction with biofilms are limited in the provided search results, research on other nitrofurans, such as nitrofurantoin (B1679001), indicates that biofilm formation is a significant factor contributing to resistance within these communities nih.govtandfonline.com. Nitrofurazone (B1679002), another nitrofuran, has been shown to suppress pathways regulated by quorum sensing systems, including biofilm formation in Pseudomonas aeruginosa nih.gov.

Genetic Basis of Resistance Acquisition and Dissemination

The genetic mechanisms underlying bacterial resistance to nitrofurans are primarily related to the drug's activation pathway and cellular efflux systems.

Horizontal Gene Transfer Mechanisms

Horizontal gene transfer (HGT) is a critical process by which bacteria acquire new genetic material, including antibiotic resistance genes (ARGs), from other bacteria, even across species boundaries cdnsciencepub.comwikipedia.orgnih.govfrontiersin.org. This rapid dissemination of resistance can occur through three main mechanisms:

Conjugation: Direct transfer of genetic material, often in the form of plasmids, between bacterial cells through cell-to-cell contact cdnsciencepub.comwikipedia.orguconn.edu.

Transduction: Transfer of bacterial DNA mediated by bacteriophages (viruses that infect bacteria) cdnsciencepub.comwikipedia.org.

Transformation: Uptake of free DNA from the environment by bacterial cells cdnsciencepub.comwikipedia.org.

While nitrofurantoin resistance is predominantly mediated by chromosomal mutations rather than HGT, some resistance mechanisms, such as the OqxAB efflux system, can be plasmid-mediated and thus transferable oup.comdovepress.comscielo.org.pe. The OqxAB efflux pump, belonging to the RND family, has been implicated in conferring resistance to nitrofurans in Escherichia coli scielo.org.pe. The presence of such mobile genetic elements carrying resistance genes poses a significant concern for the spread of nitrofuran resistance uconn.edu.

Mutational Analysis of Resistance Development

The primary mechanism of resistance to nitrofurans, including nitrofurantoin, involves mutations that impair the bacterial nitroreductase enzymes responsible for activating the prodrug researchgate.netnih.gov. These enzymes, NfsA and NfsB in E. coli, reduce the nitro group of the nitrofuran into reactive intermediates that target essential cellular components like ribosomes, DNA, and RNA researchgate.netnih.govnih.gov.

Mutations in Nitroreductase Genes (nfsA, nfsB): Loss-of-function mutations in the nfsA and nfsB genes are the most common route to nitrofurantoin resistance in Enterobacteriaceae nih.govoup.comfrontiersin.orgresearchgate.nettandfonline.com. Resistance often develops in a stepwise manner, with mutations in nfsA conferring initial resistance, and subsequent mutations in nfsB leading to higher levels of resistance nih.govmcmaster.ca. These mutations hinder the reduction of the nitrofuran, preventing the formation of toxic intermediate compounds researchgate.nettandfonline.com. For instance, specific amino acid substitutions in NfsA (e.g., R203C, H11Y) and NfsB (e.g., R121C, Q142H) have been identified as causing reduced enzyme activity and conferring resistance nih.gov.

Mutations in ribE Gene: Mutations or deletions in the ribE gene, which encodes lumazine (B192210) synthase essential for flavin mononucleotide (FMN) biosynthesis (a cofactor for NfsA/NfsB), have also been associated with nitrofurantoin resistance nih.govoup.comfrontiersin.orgtandfonline.com. Impaired FMN synthesis reduces the efficiency of nitroreductase activity.

Efflux Pumps: While less common than nitroreductase mutations, the overexpression of efflux pumps, such as OqxAB, can also contribute to nitrofuran resistance by actively expelling the drug from the bacterial cell dovepress.comscielo.org.pe.

The development of nitrofurantoin resistance typically requires multiple independent mutations, contributing to its historical durability against resistance researchgate.netbiorxiv.orgdrugbank.com. However, bacteria with elevated mutation rates ("mutators") can accelerate the acquisition of these resistance-conferring mutations, potentially posing a threat to the long-term effectiveness of nitrofurans biorxiv.org.

Structure Activity Relationship Sar and Computational Chemistry Studies on Nitrofurathiazide Analogs

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) leverages the three-dimensional structure of biological targets to design or optimize molecules that bind to them. For nitrofurathiazide analogs, SBDD approaches are crucial for understanding their mechanism of action at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex mdpi.compensoft.neteurekaselect.com. For this compound analogs, docking studies can identify potential microbial targets and predict binding affinities. For instance, a molecular docking study against the FabI enzyme from S. aureus indicated that a potent nitrofuran derivative achieved a significant docking score of -8.756 Kcal/mol and formed crucial hydrogen bonding and pi-pi stacking interactions with key amino acid residues (Tyr157 and Ser197) researchgate.net. These findings highlight the utility of docking in identifying specific interactions that contribute to a compound's activity and in guiding the design of analogs with improved binding.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time, capturing the flexibility of both ligands and target proteins mdpi.comnih.gov. By simulating these interactions, researchers can assess the stability of ligand-target complexes, understand conformational changes, and refine binding modes predicted by docking mdpi.comnih.gov. A 150-ns MD simulation study on methyl β-D-galactopyranoside analogs, for example, revealed stable conformations and binding patterns, providing evidence of the dynamic behavior of these molecules within a simulated environment mdpi.com. Such simulations are vital for validating docking results and understanding the temporal aspects of molecular interactions relevant to this compound analogs.

When the experimental three-dimensional structure of a microbial target protein is unavailable, homology modeling (also known as comparative modeling) becomes an indispensable tool microbenotes.comwikipedia.orgnih.gov. This technique constructs a 3D model of a target protein based on the known structure of a homologous protein (template) with significant sequence similarity microbenotes.comwikipedia.orgbiorxiv.org. By creating accurate structural models of essential microbial enzymes or proteins, researchers can then employ molecular docking and other SBDD techniques to identify potential binding sites and design inhibitors, including this compound analogs, that disrupt critical microbial processes biorxiv.orgfrontiersin.org. This approach is particularly valuable in the search for new antimicrobial agents, where targets may not have readily available experimental structures.

Molecular Dynamics Simulations

Chemoinformatics and Database Mining for Nitrofuran Research

Chemoinformatics integrates chemical information with computational tools to analyze and manage chemical data, facilitating drug discovery rjpbcs.com. Database mining within chemoinformatics allows for the exploration of large chemical libraries and existing biological data to identify trends, predict properties, and discover novel lead compounds rjpbcs.commdpi.comresearchgate.net. For nitrofuran research, chemoinformatics can be used to:

Identify Structure-Activity Relationships: Analyze existing data on nitrofuran derivatives to identify structural features correlated with antimicrobial activity mdpi.comcreative-proteomics.comjocpr.com.

Screen Chemical Libraries: Employ virtual screening methods to identify compounds with potential activity against specific microbial targets.

Generate Molecular Descriptors: Calculate physicochemical properties and molecular descriptors that can be used in Quantitative Structure-Activity Relationship (QSAR) models researchgate.netjocpr.com.

Specialized databases containing information on compound structures, properties, and biological activities are crucial resources for these analyses mdpi.comresearchgate.net.

Artificial Intelligence and Machine Learning in Nitrofuran Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by enabling the analysis of complex datasets and the prediction of molecular properties and activities frontiersin.orgmdpi.comnih.gov. In the context of this compound analogs and nitrofuran research, AI/ML can be applied to:

Predict Biological Activity: Develop QSAR models that accurately predict the activity of new compounds based on their chemical structures mdpi.comjocpr.com.

Optimize Lead Compounds: Identify structural modifications that enhance potency, selectivity, and pharmacokinetic properties.

De Novo Drug Design: Generate novel molecular structures with desired characteristics.

Predict Resistance Mechanisms: Analyze genomic and clinical data to understand and predict bacterial resistance to nitrofurans. For example, machine learning models, such as random forest, have shown high accuracy (AUC-ROC values around 0.94) in predicting antibiotic susceptibility, including for nitrofurantoin (B1679001), a related nitrofuran nih.govoup.com. This demonstrates the potential of AI/ML in understanding and potentially overcoming resistance mechanisms relevant to nitrofuran-class drugs.

By integrating these computational approaches, researchers can accelerate the discovery and optimization of this compound analogs and other nitrofuran-based compounds with enhanced therapeutic potential.

Advanced Analytical Methodologies for Nitrofurathiazide Research

Chromatographic Techniques for Nitrofuran Analysis

Chromatography is the cornerstone of nitrofuran analysis, providing the necessary separation of target analytes from complex sample matrices. scielo.br Liquid chromatography, in particular, is the standard approach, with methods continually being refined for improved speed, resolution, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely established technique for the analysis of nitrofuran compounds. ijtra.com Methods often utilize reversed-phase chromatography, with C18 columns being the most common stationary phase. iaea.orgjfda-online.comnih.gov The separation is achieved by pumping a pressurized liquid solvent (mobile phase) containing the sample mixture through the column.

HPLC can be coupled with various detectors. Photodiode-Array (DAD) detection is frequently used for screening purposes, identifying compounds based on their retention time and UV-Vis spectra. researchgate.netum.es For enhanced sensitivity, fluorescence detection (HPLC-FLD) can be employed, often requiring the use of a specific fluorescent derivatizing agent to tag the metabolites. nih.govnih.govrsc.org

Table 1: Example of HPLC-DAD Parameters for Nitrofuran Analysis

ParameterConditionSource
ColumnReversed-phase C18 (4.6 x 150mm) iaea.org
Mobile PhaseAcetonitrile / Phosphate Buffer (pH 4.5) um.es
DetectionPhotodiode-Array (DAD) at 275 nm iaea.org
Flow Rate1.0 mL/min iaea.org

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially faster analysis times, improved resolution, and greater sensitivity. teagasc.ienih.gov UHPLC is now central to modern, high-throughput methods for nitrofuran analysis in various biological matrices. nih.govresearchgate.net

Due to its high speed and efficiency, UHPLC is almost exclusively paired with tandem mass spectrometry (UHPLC-MS/MS), creating a powerful tool for the definitive confirmation and quantification of nitrofuran metabolites. nih.govirispublishers.com Validated UHPLC-MS/MS methods can reliably detect multiple nitrofuran metabolites in a single analytical run, meeting the stringent requirements of regulatory bodies. researchgate.netnih.gov For instance, methods have been developed to separate four derivatized nitrofuran metabolites in under four minutes. shimadzu.com

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) Applications in Nitrofuran Research

Mass spectrometry has become indispensable for the analysis of nitrofuran residues due to its unparalleled accuracy, sensitivity, and speed. scielo.br It is the definitive technique for confirming the identity of these compounds at the low concentrations required by regulatory standards. scielo.brijtra.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard and confirmatory method for nitrofuran analysis. nih.govijtra.comnih.gov This technique involves selecting a specific precursor ion (typically the protonated molecule of the derivatized metabolite) in the first mass spectrometer, fragmenting it in a collision cell, and then monitoring for specific product ions in the second mass spectrometer. scielo.br

This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for unequivocal identification and quantification of target analytes even in complex matrices like food or biological tissues. scielo.brsciex.com The selection of one precursor ion and at least two product ions for each analyte provides the necessary confirmatory evidence according to regulatory guidelines. nih.gov Deuterated analogues of the metabolites are often used as internal standards to ensure reliable quantification. nih.gov

Table 2: Representative MS/MS Transitions for Derivatized Nitrofuran Metabolites

Metabolite (Derivatized)Precursor Ion (m/z)Product Ions (m/z)Source
NP-AOZ236134, 104 scielo.br
NP-AMOZ335291, 262 scielo.br
NP-AHD249134, 192 scielo.br
NP-SEM209134, 166 scielo.br

NP refers to the 2-nitrophenyl derivative.

Electrospray Ionization (ESI) is the most common atmospheric pressure ionization (API) source used to couple liquid chromatography with mass spectrometry for nitrofuran analysis. nih.govscielo.br ESI generates ions in the gaseous state from the liquid eluent of the LC system, allowing them to enter the mass spectrometer for analysis. scielo.br For the analysis of derivatized nitrofuran metabolites, ESI is typically operated in positive ion mode. nih.govoup.comlcms.cz While effective, native nitrofuran metabolites can exhibit low ionization efficiency with ESI, making the derivatization step crucial to achieve the low detection limits required for regulatory monitoring.

Tandem Mass Spectrometry (MS/MS) for Compound Characterization

Advanced Spectroscopic Characterization of Nitrofuran Compounds

Beyond mass spectrometry, other spectroscopic techniques are vital for the fundamental characterization of nitrofuran compounds. These methods are essential for structural elucidation, confirmation of synthesized standards, and understanding the physicochemical properties of these molecules.

UV-Vis spectroscopy is a fundamental tool used in nitrofuran analysis. The characteristic nitrofuran chromophore allows for detection using HPLC with a Diode-Array Detector (DAD). researchgate.netum.es The absorption spectra can also be used to confirm the identity of compounds and to study their stability, such as during photo-decomposition experiments. nih.govresearchgate.net Furthermore, the UV spectra of derivatized metabolites are used for their characterization. usda.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides definitive structural information. It is invaluable for characterizing newly synthesized nitrofuran derivatives and reference standards. nih.govmdpi.com High-resolution NMR can conclusively differentiate between isomers, such as the syn and anti isomers of nitrofuran compounds that may form under certain conditions, which would be indistinguishable by mass spectrometry alone. cdnsciencepub.comrsc.org NMR is also used to confirm the structure of isotopically labeled standards and derivatized metabolites used in quantitative studies. usda.govmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. utdallas.edu An IR spectrum provides a molecular "fingerprint" that can be used to confirm the identity of a compound by comparing its spectrum to that of a known standard. utdallas.edu The analysis involves passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of specific covalent bonds within the molecule. vscht.cz

For Nitrofurathiazide, characteristic absorption bands would be expected that correspond to its distinct functional groups. Key vibrations would include those from the nitro group (NO₂), the sulfonamide group (SO₂NH₂), the furan (B31954) ring, and the thiazide ring structure. The typical IR absorption range for covalent bonds is between 600 and 4000 cm⁻¹. utdallas.edu

Table 1: Expected Characteristic IR Absorption Bands for this compound This table is generated based on typical functional group absorption regions in IR spectroscopy.

Functional GroupBondVibration TypeExpected Wavenumber (cm⁻¹)
Nitro GroupN-OAsymmetric Stretch1550-1475
Symmetric Stretch1360-1290
SulfonamideS=OAsymmetric Stretch1370-1335
Symmetric Stretch1180-1160
N-HStretch3390-3290
Aromatic RingC=CStretch1600-1400
=C-HStretch3100-3000 vscht.cz
Furan RingC-O-CStretch1250-1020

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. It works by exploiting the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). libretexts.org The technique provides information on the number and types of nuclei, their chemical environment, and their connectivity within the molecular framework. slideshare.net

¹H-NMR: Proton NMR provides information about the number of different types of protons and their arrangement in the molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

¹³C-NMR: Carbon-13 NMR identifies the different carbon atoms in a molecule. ceitec.cz Due to the low natural abundance of the ¹³C isotope, these spectra are less sensitive than ¹H-NMR spectra. slideshare.netceitec.cz

For this compound, NMR spectra would reveal distinct signals corresponding to the protons and carbons of the furan ring, the thiazide moiety, and any associated side chains. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used for complete resonance assignment.

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Atom TypeEnvironmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
ProtonFuran Ring Protons6.5 - 8.0N/A
ProtonThiazide Ring Protons7.0 - 8.5N/A
ProtonAmine Protons (NH)Variable, typically > 5.0N/A
CarbonFuran Ring CarbonsN/A110 - 150
CarbonThiazide Ring CarbonsN/A120 - 170
CarbonCarbonyl Carbon (C=O)N/A> 160

Raman Spectroscopy and its Advanced Applications

Raman spectroscopy is a non-destructive analytical technique that provides information about molecular vibrations. americanpharmaceuticalreview.comavantierinc.com Like IR, it can be used for chemical identification and structural characterization. americanpharmaceuticalreview.com A key advantage of Raman spectroscopy is that water is a weak scatterer, making it highly suitable for analyzing aqueous samples and biological specimens. mdpi.com

Advanced applications in pharmaceutical research include:

Polymorph Analysis: Differentiating between different crystalline forms of a drug substance, which can have different physical properties. americanpharmaceuticalreview.com

Quality Control: Verifying raw materials and ensuring the uniformity of blended powders in formulations. americanpharmaceuticalreview.comwasatchphotonics.com

Contaminant Identification: Detecting impurities or counterfeit products. avantierinc.com

For this compound, Raman spectroscopy could be employed to monitor crystallization processes, identify specific polymorphic forms, and perform quality control on finished products by providing a chemical fingerprint of the active ingredient and excipients. horiba.com

UV-Vis Spectroscopy in Quantitative and Qualitative Assessment

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a substance. technologynetworks.com It is a simple, rapid, and cost-effective method widely used for the quantitative analysis of compounds in solution. iajps.com The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution.

For qualitative assessment, the wavelength of maximum absorbance (λmax) is a characteristic feature of a compound under specific conditions (e.g., solvent). iajps.com For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. researchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. scribd.com this compound, with its conjugated system of double bonds and nitro group, would be expected to absorb strongly in the UV region, making this technique suitable for its quantification.

Bioanalytical Method Development for In Vitro and Non-Human Biological Matrices

Bioanalysis involves the quantitative measurement of drugs and their metabolites in biological samples such as plasma, urine, or tissue. bioivt.com Developing robust bioanalytical methods is crucial during preclinical studies to understand the pharmacokinetics of a drug candidate. europa.eueuropa.eu The analysis of non-liquid matrices like tissues presents unique challenges, often requiring specialized sample processing. bioagilytix.com

Sample Preparation Techniques (e.g., Solid-Phase Extraction)

Sample preparation is a critical step to remove interferences from the biological matrix and concentrate the analyte before analysis by techniques like HPLC or LC-MS. phenomenex.com Solid-Phase Extraction (SPE) is a widely used and highly effective technique for sample cleanup and concentration. scioninstruments.comsigmaaldrich.com

The general procedure for SPE involves four main steps:

Conditioning: A solvent is passed through the SPE cartridge to activate the solid sorbent. scharlab.com

Loading: The sample (e.g., pre-treated plasma) is passed through the cartridge. The analyte of interest binds to the sorbent. scharlab.com

Washing: A specific solvent is used to wash away interfering compounds while the analyte remains bound to the sorbent. scioninstruments.com

Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the purified and concentrated analyte for analysis.

For a polar molecule like this compound, a variety of SPE sorbents could be used, including reversed-phase (e.g., C18) or mixed-mode ion-exchange sorbents, depending on the specific properties of the compound and the matrix. phenomenex.com

Derivatization Strategies for Analytical Detection

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a specific analytical method. jfda-online.com This strategy is often employed to:

Improve chromatographic separation. jfda-online.com

Enhance the response of a detector, thereby increasing sensitivity and lowering detection limits. mdpi.com

Increase the volatility of a compound for analysis by Gas Chromatography (GC). jfda-online.com

Improve the stability of an unstable analyte. mdpi.com

For this compound, derivatization could target its functional groups, such as the sulfonamide moiety. For instance, in LC-MS analysis, a derivatizing agent could be used to attach a tag to the molecule that improves its ionization efficiency in the mass spectrometer's source, leading to enhanced sensitivity. mdpi.com Another strategy could involve derivatization to create a fluorescent product, allowing for highly sensitive detection by a fluorescence detector. researchgate.netnih.gov

Chemometrics and Data Processing in Spectroscopic and Chromatographic Analysis

In the realm of pharmaceutical analysis, the complexity of sample matrices often necessitates advanced data processing techniques to extract meaningful information from spectroscopic and chromatographic data. Chemometrics, the application of mathematical and statistical methods, provides a powerful toolkit for handling such complex datasets, enabling the quantification of analytes even in the presence of interfering substances. researchgate.net This is particularly relevant for the analysis of compounds like nitrofurans, where simultaneous determination in the presence of degradation products or other active pharmaceutical ingredients (APIs) can be challenging due to spectral and chromatographic overlap.

While specific chemometric studies on this compound are not extensively documented in publicly available research, the application of these methodologies to closely related nitrofuran compounds, such as Nifuroxazide, provides significant insight into the potential for these techniques in this compound research. Methodologies like Classical Least Squares (CLS), Principal Component Regression (PCR), and Partial Least Squares (PLS) are instrumental in resolving complex mixtures and enhancing the analytical capabilities of traditional spectroscopic methods. researchgate.net

These multivariate calibration methods are particularly advantageous as they utilize a large portion of the spectral or chromatographic data, rather than relying on a single data point, which significantly improves the precision and predictive power of the analysis.

Detailed Research Findings

Research into the analysis of nitrofuran derivatives has demonstrated the successful application of chemometric models for the simultaneous determination of the active ingredient in the presence of its degradation products. In a study focused on a related nitrofuran, spectrophotometric methods coupled with chemometrics were developed and validated for this purpose. The study involved creating a calibration set of mixtures containing varying concentrations of the intact drug and its degradant. The absorption spectra of these mixtures were then recorded and processed using CLS, PCR, and PLS models.

The predictive ability of these models was evaluated by analyzing a validation set of prepared mixtures. The results indicated that these chemometric approaches could accurately quantify the intact drug without interference from its degradation product. The following table summarizes the recovery results obtained for the determination of the nitrofuran compound in laboratory-prepared mixtures using different chemometric methods.

Table 1: Recovery Data for a Nitrofuran Compound Using Chemometric-Assisted Spectrophotometric Methods

Chemometric Method Mean Recovery (%) Standard Deviation (±)
Classical Least Squares (CLS) 99.49 2.60
Principal Component Regression (PCR) 98.91 1.68

Data derived from a study on a related nitrofuran compound, Nifuroxazide, in the absence of specific studies on this compound.

The successful application of these chemometric models highlights their utility in stability-indicating assays, where the primary goal is to quantify the decrease in the concentration of the active drug over time due to degradation. These methods offer a significant advantage over traditional single-wavelength spectrophotometry, which often fails to provide accurate results in the presence of spectral overlap from degradation products.

The core principle behind PCR and PLS involves reducing the dimensionality of the data by creating a smaller set of uncorrelated variables, known as principal components or latent variables, that describe the most significant variation in the data. In PCR, the analyte concentrations are regressed against these principal components, while PLS simultaneously considers the variation in both the spectral data and the concentration data to build a more robust predictive model.

The implementation of these advanced analytical methodologies, combining spectroscopy or chromatography with powerful data processing techniques, represents a significant step forward in the quality control and research of complex pharmaceutical compounds.

Emerging Research Frontiers and Theoretical Perspectives on Nitrofurathiazide

Environmental Fate and Degradation Studies of Nitrofuran Compounds

Photodegradation, the breakdown of compounds by light, is a major environmental fate process for nitrofurans. epa.gov Research has shown that direct photolysis is the predominant degradation pathway for these compounds in aquatic environments. nih.govwanfangdata.com.cnresearchgate.net For instance, the half-lives for direct photolysis of some nitrofurans in mid-summer at 45°N latitude can be as short as 0.080 to 0.44 hours. nih.gov This process can be autocatalytic, as a major degradation product, nitrofuraldehyde, produces nitrous acid upon photolysis, which in turn catalyzes the degradation of the parent compound. nih.govwanfangdata.com.cn

Hydrolysis, or reaction with water, is another key degradation process. The rate of hydrolytic degradation is highly dependent on pH and temperature. For example, nitrofurantoin (B1679001) degrades much more slowly in acidic conditions (pH 4) compared to neutral (pH 7) or alkaline (pH 9) solutions. nih.gov At 20°C and pH 4, the half-life of nitrofurantoin can be as long as 3.9 years, whereas at 60°C and pH 9, it is only 0.5 days. nih.govresearchgate.net

Biodegradation by microorganisms is also a crucial factor. hyperwriteai.com Studies have shown that bacterial strains can degrade nitrofurans, although the efficiency varies. mdpi.com For example, some microbial cultures can remove 50% to 90% of nitrofurantoin over a 28-day period. mdpi.com However, the presence of these compounds can also negatively impact the microbial cells themselves. mdpi.com In soil, nitrofurans are generally expected to be weakly sorbed, making them susceptible to leaching. epa.gov

Table 1: Environmental Degradation Pathways of Nitrofuran Compounds
Degradation ProcessKey FindingsInfluencing FactorsRelevant Compounds StudiedCitation
PhotodegradationDominant pathway in aquatic environments. Can be autocatalytic.Light intensity, pHFuraltadone (B92408), Furazolidone (B1674277), Nitrofurantoin epa.govnih.govwanfangdata.com.cn
HydrolysisRate is highly dependent on pH and temperature. Slower in acidic conditions.pH, TemperatureNitrofurantoin nih.govresearchgate.net
BiodegradationEffectiveness varies by microbial strain. Can impact microbial cell properties.Microbial community, Compound concentrationNitrofurantoin, Furazolidone mdpi.comdntb.gov.ua
Soil SorptionGenerally weak, leading to potential for leaching.Soil organic carbon contentGeneral Nitrofurans epa.gov

Advanced Pharmacodynamic Modeling (in vitro, non-human)

Advanced pharmacodynamic (PD) modeling for nitrofurans is crucial for understanding their mechanism of action and optimizing their use. oup.com While extensive in vivo animal model data for nitrofurans is somewhat lacking, in vitro models provide valuable insights. researchgate.netuq.edu.au The antimicrobial activity of nitrofurans relies on their reduction by bacterial nitroreductases into reactive intermediates that damage bacterial DNA, RNA, and ribosomes. core.ac.ukresearchgate.net

Dynamic in vitro models are particularly useful for examining the pharmacokinetic/pharmacodynamic (PK/PD) relationships of antibiotics used for urinary tract infections. researchgate.netuq.edu.au These models can simulate the conditions in the bladder, helping to determine the most predictive PK/PD indices for efficacy. researchgate.net For nitrofurantoin, there has been some debate on whether the time that the concentration remains above the minimum inhibitory concentration (T>MIC) or the area under the concentration-time curve to MIC ratio (AUC/MIC) is the more critical parameter for its antibacterial activity. researchgate.net

In vitro studies have also been employed to assess the cytotoxicity of nitrofuran compounds on mammalian cells, such as pig hepatocytes, to understand their potential toxicity. researchgate.net Furthermore, metabolic stability is a key parameter evaluated in preclinical studies, often using mouse liver microsomes to predict how the drug will be metabolized in a living organism. nih.gov

Table 2: In Vitro Pharmacodynamic and Preclinical Evaluation of Nitrofurans
Parameter/ModelPurposeExample FindingCompounds StudiedCitation
Mechanism of ActionElucidate how the drug kills bacteria.Requires intracellular reduction by bacterial nitroreductases to form reactive radicals that damage cellular components.Nitrofurantoin core.ac.ukresearchgate.net
Dynamic In Vitro ModelsSimulate PK/PD in specific body compartments (e.g., bladder) to optimize dosing.Used to investigate whether T>MIC or AUC/MIC is the key driver of efficacy for UTIs.Nitrofurantoin researchgate.netuq.edu.au
Cytotoxicity AssaysAssess potential harm to mammalian cells.Pig hepatocytes have been used to study the cytotoxicity of various nitrofurans.Furazolidone, Furaltadone, Nitrofurazone (B1679002), Nitrofurantoin researchgate.net
Metabolic StabilityDetermine the rate of metabolic breakdown.Performed with mouse liver microsomes to assess in vitro metabolic profiles of new nitrofuran analogs.Experimental Nitrofurans nih.gov

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of nitrofuran compounds. sciforum.netconicet.gov.arresearchgate.networldscientific.com These computational methods can calculate various molecular properties, such as frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity. worldscientific.commdpi.com

For example, the energy gap between the HOMO and LUMO can indicate the chemical stability of a molecule. worldscientific.commdpi.com A smaller gap suggests higher reactivity. mdpi.com DFT studies on nitrofurantoin and its salt with 4-dimethylaminopyridine (B28879) (DMAP) showed that the salt form has a smaller HOMO-LUMO gap, indicating greater chemical reactivity compared to the parent drug. mdpi.comresearchgate.net

These theoretical approaches are also used to analyze reaction mechanisms, such as the Diels-Alder reactions involving 3-nitrofuran. sciforum.netmincyt.gob.ar By calculating global and local reactivity indices, researchers can predict the feasibility and regioselectivity of such cycloaddition reactions. conicet.gov.ar Furthermore, DFT calculations have been used to interpret experimental results, such as the two-photon absorption spectra of nitrofurantoin, aiding in the understanding of their photophysical properties. nih.gov The analysis of non-covalent interactions within the crystal structures of nitrofurans, like furazolidone and nitrofurantoin, has also been accomplished through a combination of experimental data and theoretical calculations. mdpi.com

Table 3: Theoretical and Computational Studies on Nitrofuran Derivatives
Theoretical MethodProperty InvestigatedKey InsightCompounds StudiedCitation
Density Functional Theory (DFT)Electronic Structure & ReactivityThe HOMO-LUMO energy gap correlates with chemical reactivity; salt formation can increase reactivity.Nitrofurantoin, 3-Nitrofuran mdpi.comresearchgate.net
DFT (Reactivity Indices)Reaction MechanismsPredicts the feasibility and regioselectivity of cycloaddition reactions like the Diels-Alder reaction.3-Nitrofuran, 2-Nitrofuran sciforum.netconicet.gov.ar
DFT (Response Functions)Photophysical PropertiesAids in interpreting experimental two-photon absorption spectra and understanding differences in cross-section values.Nitrofurantoin, Quinifuryl nih.gov
QTAIM & Hirshfeld Surface AnalysisCrystal Structure InteractionsCharacterizes non-covalent interactions, explaining the stability and packing in the crystalline state.Furazolidone, Nitrofurantoin mdpi.com

Patent Landscape Analysis of Nitrofuran-Related Inventions (excluding specific clinical claims)

The patent landscape for nitrofuran-related inventions reveals ongoing innovation, particularly in the synthesis of new derivatives and their applications beyond traditional antimicrobial uses. Analysis of patents shows a focus on developing novel nitrofuran compounds with potentially improved properties.

Patents often describe new synthetic routes for nitrofuran derivatives. For example, processes have been patented for producing nitrofuran derivatives by reacting 5-nitrofuran-2-aldehyde with other chemical moieties. google.com A new synthesis for 1-aminohydantoin, a key intermediate for nitrofurantoin, has also been described, highlighting efforts to optimize the manufacturing process of established drugs. researchgate.net

Recent patent activity also explores the application of nitrofuran structures in new therapeutic areas. For instance, patents have been filed for the use of nitrofuran compounds, such as Nifurtimox, in the treatment of cancer and for inhibiting angiogenesis. patsnap.com Other patents cover the synthesis of hybrid molecules that combine a nitrofuran core with other pharmacophores, such as thiazole, to create novel antitubercular and antibacterial agents. sciencescholar.us This indicates a strategic research direction aimed at leveraging the known reactivity of the nitrofuran group for new medical applications, including as hypoxia-activated prodrugs in cancer therapy. taylorandfrancis.com

Comparative Studies with Other Antimicrobial Classes (non-clinical)

Non-clinical, in vitro comparative studies are essential for positioning nitrofuran derivatives within the broader antimicrobial landscape, especially in an era of increasing antibiotic resistance. bibliotekanauki.pl These studies often compare the minimum inhibitory concentrations (MICs) of nitrofurans against various pathogens with those of other antibiotic classes.

Research has demonstrated that nitrofuran derivatives like furazidin and nitrofurantoin can exhibit superior in vitro activity against common uropathogens, including multidrug-resistant (MDR) strains of E. coli and methicillin-resistant Staphylococcus aureus (MRSA), when compared to other agents like ciprofloxacin, fosfomycin, and co-trimoxazole. core.ac.ukbibliotekanauki.pluj.edu.pl For instance, one study found that furazidin had lower MICs than nitrofurantoin against both gram-negative and gram-positive bacteria. core.ac.ukbibliotekanauki.pl The MICs for furazidin ranged from 4 to 64 mg/L for Enterobacteriaceae and 2 to 4 mg/L for gram-positive cocci, while for nitrofurantoin, the ranges were 16 to 64 mg/L and 8 to 64 mg/L, respectively. core.ac.ukbibliotekanauki.pluj.edu.pl

Another comparative study evaluated the in vitro activity of nitrofurazone against MRSA alongside other topical agents like mupirocin (B1676865) and silver sulphadiazine. researchgate.net The results showed that mupirocin was the most active, followed by nitrofurazone. researchgate.net Importantly, no resistant mutants to nitrofurazone were found in this study, suggesting a lower propensity for resistance development compared to some other topical agents. researchgate.net These comparative analyses underscore the continued relevance of older antibiotic classes like nitrofurans and support their re-evaluation for treating infections caused by resistant bacteria. bibliotekanauki.pluj.edu.pl

Table 4: In Vitro Comparative Activity of Nitrofurans vs. Other Antimicrobials
Nitrofuran StudiedComparator AntimicrobialsBacterial StrainsKey FindingCitation
Furazidin, NitrofurantoinCiprofloxacin, Fosfomycin, Co-trimoxazoleUropathogens (incl. MDR E. coli, MRSA)Nitrofuran derivatives displayed higher antimicrobial activity than the other agents tested. Furazidin showed lower MICs than nitrofurantoin. core.ac.ukbibliotekanauki.pluj.edu.pl
NitrofurazoneMupirocin, Silver Sulphadiazine, Azelaic AcidMethicillin-resistant S. aureus (MRSA)Mupirocin was most active, followed by nitrofurazone. No resistant mutants to nitrofurazone were detected. researchgate.net
Furazidin, Nitrofurantoin- (Internal Comparison)Uropathogenic E. coliMIC₅₀/₉₀ values for furazidin (8/64 mg/L) were two-fold lower than for nitrofurantoin (16/128 mg/L), indicating higher activity for furazidin. mdpi.com

Q & A

Q. Q1. What experimental design considerations are critical for evaluating Nitrofurathiazide’s antimicrobial efficacy in vitro?

To assess antimicrobial activity, use standardized protocols such as broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., established antibiotics) and negative controls (solvent-only wells) to validate results. Ensure replication (n ≥ 3) to account for biological variability. Data should be analyzed using non-linear regression models for dose-response curves .

Q. Q2. How can researchers verify this compound’s stability under varying pH conditions relevant to urinary tract environments?

Conduct accelerated stability studies using HPLC or LC-MS to quantify degradation products. Simulate urinary pH ranges (4.6–8.0) and monitor time-dependent changes in drug concentration. Include buffer solutions adjusted to target pH levels and validate analytical methods with calibration curves (R² ≥ 0.99) .

Q. Q3. What in vivo models are appropriate for studying this compound’s pharmacokinetics (PK) in mammalian systems?

Rodent models (e.g., Sprague-Dawley rats) are standard for PK studies. Administer the drug orally or intravenously, collect plasma samples at timed intervals, and quantify drug levels via LC-MS/MS. Use compartmental modeling (e.g., non-linear mixed-effects) to estimate parameters like Cₘₐₓ, Tₘₐₓ, and half-life. Ensure ethical compliance with institutional animal care protocols .

Advanced Research Questions

Q. Q4. How can contradictory data on this compound’s mechanism of action against multi-drug-resistant pathogens be resolved?

Adopt a multi-omics approach:

  • Transcriptomics : Compare gene expression profiles in treated vs. untreated bacterial cultures.
  • Proteomics : Identify protein targets via affinity chromatography coupled with mass spectrometry.
  • Metabolomics : Map metabolic pathway disruptions using NMR or GC-MS.
    Statistical reconciliation requires meta-analysis of independent studies, focusing on shared covariates (e.g., bacterial strain, drug concentration) .

Q. Q5. What statistical methods are optimal for analyzing dose-dependent toxicity of this compound in renal cell lines?

Use benchmark dose (BMD) modeling to estimate the threshold for cytotoxicity. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For non-linear responses, employ Hill slope equations. Report confidence intervals (95%) and effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .

Q. Q6. How can researchers design a PICOT framework for clinical trials assessing this compound’s efficacy in recurrent UTIs?

  • P (Population): Women aged 18–65 with ≥3 UTIs/year.
  • I (Intervention): Daily this compound prophylaxis (100 mg).
  • C (Comparison): Placebo or trimethoprim-sulfamethoxazole.
  • O (Outcome): Reduction in UTI recurrence rate over 12 months.
  • T (Time): 6-month follow-up post-treatment.
    Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. Q7. What methodologies address confounding variables in observational studies of this compound’s long-term renal safety?

Apply propensity score matching to balance covariates (e.g., age, comorbidities). Use multivariate Cox regression to adjust for time-dependent variables (e.g., concurrent nephrotoxic drugs). Sensitivity analyses (e.g., E-value estimation) quantify unmeasured confounding robustness .

Methodological Standards

Q. Q8. How should researchers present this compound’s synergistic effects with β-lactams in peer-reviewed manuscripts?

  • Tables : Include MIC values for monotherapy vs. combination therapy, with fractional inhibitory concentration (FIC) indices.
  • Figures : Use isobolograms to visualize synergy (FIC ≤0.5 = synergistic).
  • Text : State statistical methods (e.g., Bliss independence model) and clinical breakpoints per EUCAST guidelines .

Q. Q9. What criteria define rigorous validation of this compound’s analytical assays for regulatory submissions?

Follow ICH Q2(R1) guidelines:

  • Specificity : No interference from excipients or metabolites.
  • Linearity : R² ≥ 0.998 across the analytical range.
  • Accuracy : Recovery rates 98–102%.
  • Precision : ≤2% RSD for intraday/interday variability .

Data Interpretation Challenges

Q. Q10. How to differentiate artifacts from true biological effects in this compound’s fluorescence-based cellular uptake studies?

  • Controls : Include autofluorescence controls (untreated cells) and quenchers (e.g., trypan blue).
  • Validation : Cross-verify with radiolabeled drug tracking (e.g., ³H-Nitrofurathiazide).
  • Imaging : Use confocal microscopy with Z-stack analysis to rule out background noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.